
(E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 2-amino-4-chlorobenzaldehyde under basic conditions to form the corresponding (E)-ethyl 3-(2-amino-4-chlorophenyl)acrylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (E)-Ethyl 3-(2-amino-4-bromophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-fluorophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-methylphenyl)acrylate hydrochloride
Comparison:
- Uniqueness: The presence of the chlorine atom in (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its bromine, fluorine, or methyl analogs.
- Reactivity: The chlorine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13;/h3-7H,2,13H2,1H3;1H/b6-4+; |
InChI-Schlüssel |
ONVZQYICSNCDMZ-CVDVRWGVSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N.Cl |
Kanonische SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
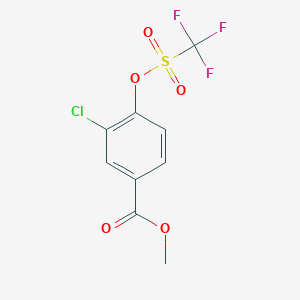

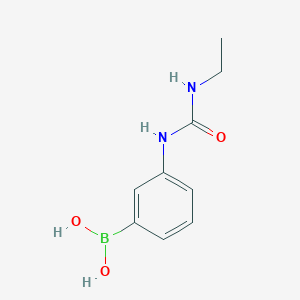
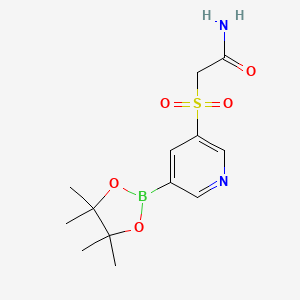
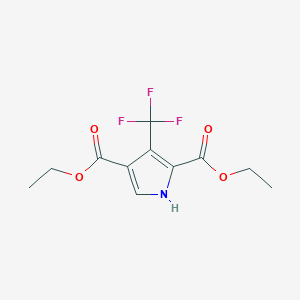


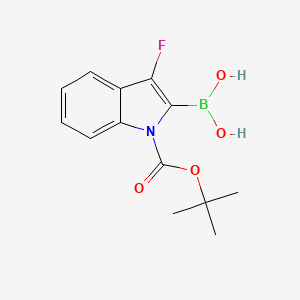
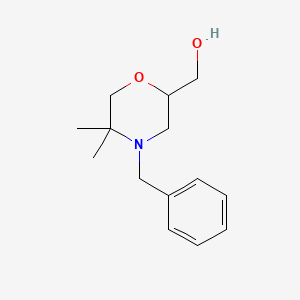
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
